(S)-Mirabegron is a pharmaceutical compound primarily recognized for its role as a selective beta-3 adrenergic receptor agonist. It is used in the treatment of overactive bladder, enhancing bladder capacity and reducing the frequency of urination. The compound is characterized by its unique molecular structure and mechanism of action, which specifically targets beta-3 adrenergic receptors in the bladder, promoting relaxation and increased storage capacity.
(S)-Mirabegron is classified under the category of beta-3 adrenergic agonists. It was developed by Astellas Pharma and is marketed under the brand name Myrbetriq. The compound's chemical identity is defined by its International Union of Pure and Applied Chemistry name: (R)-2-(2-Aminothiazol-4-yl)-4′-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide, with a CAS number of 223673-61-8. Its molecular formula is CHNOS, and it has a molecular weight of 396.49 g/mol.
The synthesis of (S)-Mirabegron involves several steps that enhance yield and purity while minimizing costs. A notable method includes:
This method emphasizes the use of mild reaction conditions and high yields, making it suitable for large-scale production.
(S)-Mirabegron features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The structural formula can be depicted as follows:
The compound contains:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) have been utilized to analyze its structure, revealing distinct chemical shifts that confirm its configuration .
(S)-Mirabegron undergoes various chemical reactions during its synthesis:
Each reaction is monitored using Thin Layer Chromatography (TLC) to ensure completion before proceeding to subsequent steps .
(S)-Mirabegron acts primarily through selective activation of beta-3 adrenergic receptors located in the smooth muscle of the bladder. Upon binding to these receptors, it triggers a cascade of intracellular events leading to:
This mechanism effectively alleviates symptoms associated with overactive bladder syndrome, such as urgency and frequency .
(S)-Mirabegron is primarily utilized in clinical settings for managing overactive bladder symptoms. Its development has led to significant advancements in treatment options for patients suffering from urinary incontinence. Research continues into its potential applications beyond urology, exploring effects on metabolic disorders due to its adrenergic activity.
Furthermore, ongoing studies are investigating its pharmacokinetics and interactions with other medications, enhancing understanding of its therapeutic profile .
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: 1730-43-4